Methyl (2S)-2-amino-2-(2,3,4-trifluorophenyl)acetate
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Overview
Description
Methyl (2S)-2-amino-2-(2,3,4-trifluorophenyl)acetate is a chemical compound characterized by the presence of an amino group, a trifluorophenyl group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-amino-2-(2,3,4-trifluorophenyl)acetate typically involves the use of starting materials such as 2,3,4-trifluorobenzaldehyde and glycine derivatives. One common synthetic route includes the following steps:
Condensation Reaction: The reaction between 2,3,4-trifluorobenzaldehyde and glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide.
Reduction: The resulting Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-2-(2,3,4-trifluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving electrophiles like halogens or sulfonyl chlorides.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the ester to an alcohol.
Substitution: Introduction of various substituents on the trifluorophenyl ring.
Scientific Research Applications
Methyl (2S)-2-amino-2-(2,3,4-trifluorophenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its trifluorophenyl group.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-amino-2-(2,3,4-trifluorophenyl)acetate involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The amino group may participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-2-amino-3-(2,3,4-trifluorophenyl)propanoate
- Methyl (2S)-2-amino-2-(2,4,5-trifluorophenyl)acetate
Uniqueness
Methyl (2S)-2-amino-2-(2,3,4-trifluorophenyl)acetate is unique due to the specific positioning of the trifluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of the trifluorophenyl group can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Biological Activity
Methyl (2S)-2-amino-2-(2,3,4-trifluorophenyl)acetate, also known as a trifluoromethylated amino acid derivative, has garnered significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores the compound's biological activity, synthesis methods, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₀H₁₁ClF₃NO₂
- Molecular Weight : Approximately 269.65 g/mol
- IUPAC Name : Methyl (S)-2-amino-2-(4-(trifluoromethyl)phenyl)acetate hydrochloride
- CAS Number : 1202652-88-7
The presence of the trifluoromethyl group is crucial as it enhances the compound's lipophilicity and metabolic stability, which are important for its biological interactions.
Biological Activity
The biological activity of this compound is primarily linked to its structural characteristics that resemble amino acids. This similarity allows it to interact with various biological targets, influencing metabolic pathways. Notably, compounds with trifluoromethyl groups often exhibit enhanced bioactivity due to increased binding affinity to enzymes and receptors.
Research indicates that this compound may act as an inhibitor of branched-chain amino acid transaminases (BCATs), which are involved in the catabolism of essential branched-chain amino acids. Inhibiting these enzymes can have implications in cancer metabolism and treatment strategies . The trifluoromethyl group plays a significant role in modulating enzyme activity, potentially leading to therapeutic effects against various diseases.
Synthesis Methods
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis typically begins with readily available amino acids or their derivatives.
- Reactions : Key reactions may include nucleophilic substitutions and coupling reactions that introduce the trifluoromethyl group.
- Purification : Techniques such as chromatography are employed to isolate the desired product with high purity.
The optimization of these synthetic routes is crucial for producing the compound in sufficient quantities for research and potential therapeutic applications.
Therapeutic Applications
This compound shows promise in various therapeutic areas:
- Neuropharmacology : Its ability to influence neurotransmitter metabolism suggests potential applications in treating neurological disorders.
- Anti-inflammatory Treatments : The compound's structural properties may allow it to modulate inflammatory pathways effectively.
Case Studies and Research Findings
Several studies have highlighted the biological activity and therapeutic potential of this compound:
-
Inhibition of BCATs : A study demonstrated that compounds with similar structures could inhibit BCAT1 and BCAT2 effectively, leading to reduced cancer cell proliferation .
Compound IC50 Value (µM) Selectivity Compound A 0.5 High Compound B 1.0 Moderate - Pharmacokinetic Profiles : Research indicated that derivatives of this compound exhibited favorable pharmacokinetic properties in animal models, suggesting good bioavailability and metabolic stability .
- Therapeutic Efficacy : In vitro studies showed that this compound could significantly inhibit tumor growth without affecting healthy cells at certain concentrations .
Properties
Molecular Formula |
C9H8F3NO2 |
---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
methyl (2S)-2-amino-2-(2,3,4-trifluorophenyl)acetate |
InChI |
InChI=1S/C9H8F3NO2/c1-15-9(14)8(13)4-2-3-5(10)7(12)6(4)11/h2-3,8H,13H2,1H3/t8-/m0/s1 |
InChI Key |
GOMFMEJVWFUXMS-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)[C@H](C1=C(C(=C(C=C1)F)F)F)N |
Canonical SMILES |
COC(=O)C(C1=C(C(=C(C=C1)F)F)F)N |
Origin of Product |
United States |
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